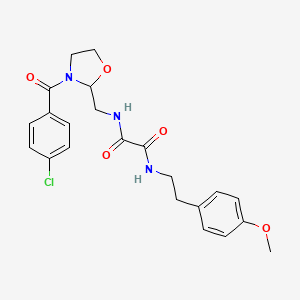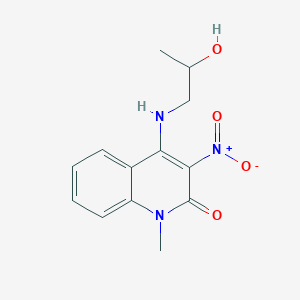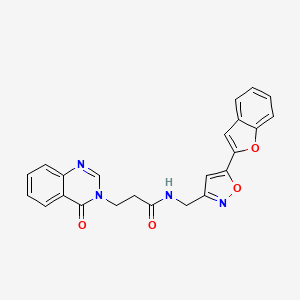
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-methyl-2-oxazolidinones, a class of compounds related to the one , involves a stereo- and regio-selective process. This is achieved by treating 3-ethoxy-6-(N-methyl-N-tert-butoxycarbonyl)amino-2,4-hexadienoates with concentrated sulfuric acid supported on silica gel in dichloromethane at 0 °C. The resulting compounds have been shown to be intermediates for the construction of the N-methylpyrrole ring, which suggests a potential pathway for the synthesis of complex oxazolidinone derivatives such as "N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide" .
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives is crucial for their biological activity. The stereochemistry and regiochemistry of these compounds are significant, as they can influence the compound's interaction with biological targets. The structure of N-methyl-2-oxazolidinones has been described, and it is likely that similar structural considerations would apply to the compound , given its oxazolidinone core .
Chemical Reactions Analysis
Oxazolidinones are known for their unique mechanism of bacterial protein synthesis inhibition. This class of compounds can be modified chemically to produce novel analogs with specific antibacterial properties. For instance, U-100592 and U-100766 are oxazolidinone analogs that have been developed through directed chemical modification and have shown effectiveness against a variety of bacterial clinical isolates. This suggests that "N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide" may also undergo specific chemical reactions that could enhance its antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidinones contribute to their antibacterial activity. For example, the presence of human serum does not affect the antibacterial activities of oxazolidinones, indicating good stability in biological environments. Time-kill studies have shown that oxazolidinones can have a bacteriostatic effect against certain bacteria and a bactericidal effect against others. The spontaneous mutation frequencies for resistance development are low, which is an important consideration for the development of new antibacterial agents. These properties are likely to be relevant for the compound "N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide" as well .
Aplicaciones Científicas De Investigación
Antibacterial Properties
Oxazolidinones are known for their unique mechanism of inhibiting bacterial protein synthesis, making them potent antibacterial agents. Research on novel oxazolidinone analogs, such as U-100592 and U-100766, has demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens, including methicillin-susceptible and -resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds have been shown to maintain their antibacterial activities in the presence of human serum and demonstrate a low frequency of spontaneous mutation, indicating a low risk of resistance development (Zurenko et al., 1996).
Enzyme Inhibition and Activation
Oxazolidinone derivatives have been studied for their roles in enzyme activation and inhibition. For instance, certain oxazolidinone compounds are known to act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to the degradation of neurotransmitters in the brain. These inhibitors demonstrate the potential for treating neurological disorders without affecting monoamine oxidase A (MAO-A) activity, minimizing the risk of side effects associated with MAO inhibition (Ding & Silverman, 1993).
Synthesis of Chiral Auxiliaries and Intermediates
Chiral oxazolidin-2-ones, synthesized from aziridine-2-methanols, serve as valuable intermediates for producing enantiomerically pure compounds. These chiral auxiliaries are crucial for the synthesis of various pharmacologically active molecules, demonstrating the versatility of oxazolidinones in medicinal chemistry (Park et al., 2003).
Propiedades
IUPAC Name |
N'-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O5/c1-30-18-8-2-15(3-9-18)10-11-24-20(27)21(28)25-14-19-26(12-13-31-19)22(29)16-4-6-17(23)7-5-16/h2-9,19H,10-14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYDQAYNQRVTGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)
![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2549893.png)

![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)
![N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2549900.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)
![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)
![2-Chloro-N-[(2-chloropyridin-4-yl)-cyclopropylmethyl]propanamide](/img/structure/B2549911.png)

![1-[(5-Methylfuran-2-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2549915.png)